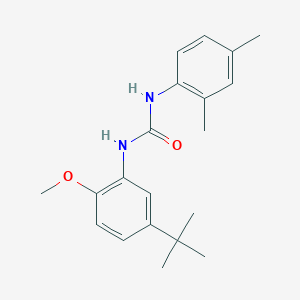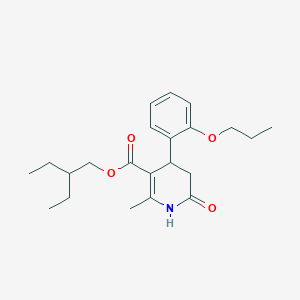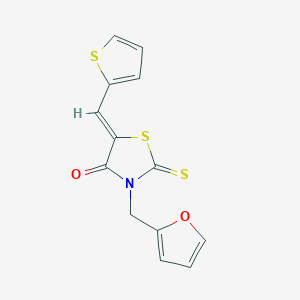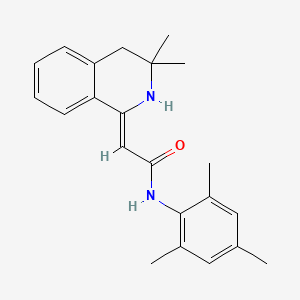![molecular formula C18H14N2O3S B4699532 2-[3-(1,3-benzoxazol-2-ylthio)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4699532.png)
2-[3-(1,3-benzoxazol-2-ylthio)propyl]-1H-isoindole-1,3(2H)-dione
説明
2-[3-(1,3-benzoxazol-2-ylthio)propyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known by its chemical name, BZPITP, and has been synthesized using various methods.
作用機序
The mechanism of action of BZPITP is not fully understood. However, studies have shown that BZPITP can interact with DNA and inhibit the activity of certain enzymes that are involved in DNA replication and repair. This leads to the inhibition of cancer cell growth and the inhibition of microbial growth.
Biochemical and Physiological Effects:
BZPITP has been shown to have various biochemical and physiological effects. Studies have shown that BZPITP can induce apoptosis, which is a programmed cell death, in cancer cells. BZPITP has also been shown to induce oxidative stress in cancer cells, which can lead to their death.
実験室実験の利点と制限
BZPITP has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. BZPITP is also soluble in various solvents, which makes it easy to work with in the lab. However, BZPITP has some limitations for lab experiments. It is a toxic compound and requires special precautions to be taken while handling it. BZPITP also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on BZPITP. One of the future directions is to study the mechanism of action of BZPITP in more detail. This will help to better understand how BZPITP interacts with DNA and inhibits the activity of certain enzymes.
Another future direction is to study the potential applications of BZPITP in the field of materials science. BZPITP has been shown to have fluorescent properties and can be used as a fluorescent probe. This makes it a potential candidate for the development of fluorescent sensors and imaging agents.
Conclusion:
In conclusion, BZPITP is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BZPITP is needed to fully understand its potential applications and mechanism of action.
科学的研究の応用
BZPITP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BZPITP is in the field of medicine. Studies have shown that BZPITP has anticancer properties and can inhibit the growth of cancer cells. BZPITP has also been shown to have antimicrobial properties and can be used as an antibacterial and antifungal agent.
Another potential application of BZPITP is in the field of agriculture. Studies have shown that BZPITP can be used as a plant growth regulator and can enhance the growth of plants. BZPITP has also been shown to have insecticidal properties and can be used as an insecticide.
特性
IUPAC Name |
2-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-16-12-6-1-2-7-13(12)17(22)20(16)10-5-11-24-18-19-14-8-3-4-9-15(14)23-18/h1-4,6-9H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGFWIKXPSFKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4699469.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4699472.png)
![N-(2-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4699474.png)
![6-bromo-N-[3-(dimethylamino)propyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4699484.png)
![N-benzyl-N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4699496.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4699510.png)

![6-benzyl-2-(4-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4699545.png)
![N-(4-bromo-2-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4699566.png)

![3-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B4699574.png)
